molecular formula C24H18F4N2OS B2818859 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226444-34-3

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2818859
CAS No.: 1226444-34-3
M. Wt: 458.47
InChI Key: CZHROEOCEMUMCW-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Common reagents used in these reactions include halogenated benzenes, thiols, and trifluoromethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of thioether to sulfoxide or sulfone.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Halogenation, nitration, and sulfonation of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for halogenation. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while halogenation of the aromatic rings would introduce halogen atoms at specific positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorobenzyl)imidazole
  • 5-(p-tolyl)-1H-imidazole
  • 4-(trifluoromethoxy)phenyl-imidazole

Uniqueness

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is unique due to the combination of its substituents, which can impart specific chemical and biological properties. The presence of the trifluoromethoxy group, for example, can enhance its metabolic stability and bioavailability.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2OS/c1-16-2-6-18(7-3-16)22-14-29-23(32-15-17-4-8-19(25)9-5-17)30(22)20-10-12-21(13-11-20)31-24(26,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHROEOCEMUMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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